molecular formula C9H10N2O B081735 5-Methoxy-1H-indol-7-amine CAS No. 13838-47-6

5-Methoxy-1H-indol-7-amine

Cat. No. B081735
CAS RN: 13838-47-6
M. Wt: 162.19 g/mol
InChI Key: XHPLRMVEESXSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indol-7-amine belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. Indoles and their derivatives are of significant interest due to their presence in natural products and their diverse range of biological activities.

Synthesis Analysis

The synthesis of indole derivatives, such as 5-Methoxy-1H-indol-7-amine, often involves complex chemical reactions. For example, the synthesis and structural evaluation of substituted indole and gramine derivatives demonstrate the use of Diels-Alder cycloaddition followed by acid-catalyzed cyclization and Mannich reaction for further derivatization (Lovel Kukuljan et al., 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives is determined using techniques such as IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination. Single-crystal X-ray diffraction analysis reveals detailed molecular interactions, such as hydrogen bonds and π-π interactions, which contribute to the stability of the molecular structure (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including heterocyclization, which is utilized in the chemoselective synthesis of pyrroles (E. C. Aquino et al., 2015). These reactions highlight the versatility and reactivity of indole compounds, making them valuable in synthetic chemistry.

Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
  • Methods of Application : The synthesis of indole derivatives involves various methods, including the Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis .
  • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .

Medicinal Applications

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole-containing metal complexes have significant biological and pharmacological activity . They are key structural components of some classes of FDA-approved drugs .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

5-methoxy-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLRMVEESXSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646716
Record name 5-Methoxy-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-indol-7-amine

CAS RN

13838-47-6
Record name 5-Methoxy-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.